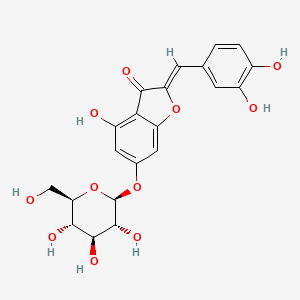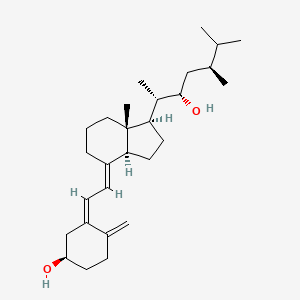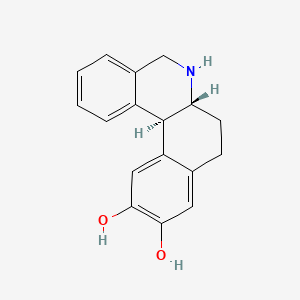
(E,E)-2-methyl-6-oxohepta-2,4-dienol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E,E)-2-methyl-6-oxohepta-2,4-dienol is the 7-hydroxy derivative of (3E)-6-methylhepta-3,5-dien-2-one. It is a methyl ketone, a primary alcohol and an enone.
Scientific Research Applications
1. Chemical Reactions and Synthesis
- Reaction with Anthranilic Acid Hydrazide: (E,E)-2-methyl-6-oxohepta-2,4-dienol participates in reactions to form complex compounds. For example, ethyl 3,4-dihydroxy-6-oxohepta-2,4-dienoate, a related compound, reacts with anthranilic acid hydrazide to produce specific solvated compounds. The structures of these compounds are identified using IR, NMR, and X-ray diffraction data (Mukovoz et al., 2016).
2. Microbial Metabolism
- Role in Bacterial Degradation Pathways: The compound is a part of bacterial degradation pathways. For instance, Pseudomonas aeruginosa oxidizes o-cresol through a pathway involving 2-hydroxy-6-oxohepta-2,4-dienoic acid, highlighting its role in microbial metabolism (Ribbons, 1966).
3. Environmental Biodegradation
- Degradation of Environmental Pollutants: In the biodegradation of environmental pollutants like dinitrotoluenes, 2-hydroxy-6-oxohepta-2,4-dienoic acid is formed during the degradation process by specific bacterial strains (Nishino, Paoli, & Spain, 2000).
4. Enzymatic Studies
- Enzyme Substrate and Characterization: The compound serves as a substrate for enzymes like 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase. This enzyme, encoded by certain bacterial genes, has been studied for its properties and role in metabolic pathways (Duggleby & Williams, 1986).
5. Photoreactivity and Radical Scavenging Activity
- Exploration in Photoreactivity: The compound is explored in studies of Schiff bases, where its derivatives show tautomeric behavior and radical scavenging properties, indicating potential applications in pharmaceuticals and food industries (Kaştaş et al., 2017).
6. Gene Encoding Studies
- Genetic Research in Bacteria: The gene encoding the hydrolase for this compound in bacteria like Pseudomonas putida is a subject of study, providing insights into the genetic basis of microbial degradation processes (Menn, Zylstra, & Gibson, 1991).
7. Advanced Organic Chemistry
- Applications in Synthesis: The compound has been utilized in advanced organic synthesis processes. For example, it's used in the synthesis of (E,E)-2,4-dienols, showcasing its versatility in chemical synthesis (Kim, Lee, & Choi, 1986).
8. Involvement in Lewis Acid-Mediated Reactions
- Role in Diels-Alder Reactions: It participates in Lewis acid-mediated Diels-Alder reactions, demonstrating its use in creating complex molecular structures (Ward & Abaee, 2000).
9. Applications in Total Synthesis
- Use in Synthesizing Natural Products: This compound or its derivatives are used in total synthesis processes, such as the synthesis of scopine and pseudoscopine, highlighting its significance in the synthesis of complex organic molecules (Justice & Malpass, 1996).
10. Complex Metal Ion Interactions
- Metal Complex Formation: The compound forms complexes with metal ions, which are studied for their antibacterial and antioxidant properties. This suggests potential applications in the development of new therapeutic agents (Ekennia et al., 2017).
properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3E,5E)-7-hydroxy-6-methylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(6-9)4-3-5-8(2)10/h3-5,9H,6H2,1-2H3/b5-3+,7-4+ |
InChI Key |
CZHVRQOHHDVSOA-HJIKTHEYSA-N |
Isomeric SMILES |
C/C(=C\C=C\C(=O)C)/CO |
SMILES |
CC(=CC=CC(=O)C)CO |
Canonical SMILES |
CC(=CC=CC(=O)C)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B1237105.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-4-thiazolyl]-4-quinazolinamine](/img/structure/B1237106.png)



![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)






![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)